An In-depth Technical Guide to Methyl 4-methyl-5-oxopiperazine-2-carboxylate (CAS 1822575-15-4)
An In-depth Technical Guide to Methyl 4-methyl-5-oxopiperazine-2-carboxylate (CAS 1822575-15-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 4-methyl-5-oxopiperazine-2-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Drawing upon available data and established principles of organic chemistry, this document details its structure, potential synthetic routes, predicted spectral characteristics, and safety considerations.
Nomenclature and Physicochemical Properties
Methyl 4-methyl-5-oxopiperazine-2-carboxylate is a disubstituted piperazinone derivative. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a common scaffold in many biologically active compounds.[1] The presence of a carbonyl group at position 5 designates it as a piperazinone.
| Property | Value | Source(s) |
| CAS Number | 1822575-15-4 | [2] |
| IUPAC Name | methyl 4-methyl-5-oxopiperazine-2-carboxylate | [2] |
| Molecular Formula | C₇H₁₂N₂O₃ | [2] |
| Molecular Weight | 172.18 g/mol | [2] |
| SMILES | COC(=O)C1CN(C)C(=O)CN1 | [2] |
| InChI Key | ZEMFVTKYEXRSHW-UHFFFAOYSA-N | [2] |
| Predicted LogP | -1.41 | [2] |
| Purity | Typically ≥95% (as commercially available) | [2] |
Structure:
Caption: Chemical structure of Methyl 4-methyl-5-oxopiperazine-2-carboxylate.
Proposed Synthesis
While a specific, peer-reviewed synthesis for Methyl 4-methyl-5-oxopiperazine-2-carboxylate has not been published, a plausible and highly adaptable route can be derived from the work of de Meijere and colleagues on the synthesis of structurally diverse 5-oxopiperazine-2-carboxylates.[3] This methodology involves a three-step sequence: Michael addition, acylation, and a final ring-closing nucleophilic substitution.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for Methyl 4-methyl-5-oxopiperazine-2-carboxylate.
Detailed Hypothetical Protocol:
Step 1: Michael Addition
-
To a solution of methyl 2-aminoacetate (1.0 eq) in a suitable solvent such as methanol, add methyl acrylate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude Michael adduct, dimethyl 2,2'-(methylazanediyl)dipropanoate. This intermediate can be purified by column chromatography or used directly in the next step.
Step 2: Intramolecular Cyclization (Dieckmann Condensation)
-
To a solution of the Michael adduct (1.0 eq) in an anhydrous, non-polar solvent such as toluene, add a strong base like sodium methoxide (1.1 eq) portion-wise under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring for the formation of the cyclized product by TLC.
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of a weak acid (e.g., acetic acid) or saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 4-methyl-5-oxopiperazine-2-carboxylate.
Predicted Spectral Analysis
As experimental spectral data for this specific compound is not publicly available, the following are predictions based on the analysis of its functional groups and data from structurally related compounds.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.1 - 4.3 | dd | 1H | CH at position 2 |
| ~ 3.75 | s | 3H | OCH₃ of the ester |
| ~ 3.4 - 3.6 | m | 2H | CH₂ at position 6 |
| ~ 3.1 - 3.3 | m | 2H | CH₂ at position 3 |
| ~ 2.95 | s | 3H | NCH₃ at position 4 |
| ~ 2.5 (broad) | s | 1H | NH at position 1 |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 - 172 | C=O of the ester |
| ~ 168 - 170 | C=O of the amide (position 5) |
| ~ 55 - 58 | CH at position 2 |
| ~ 52 - 54 | OCH₃ of the ester |
| ~ 48 - 52 | CH₂ at position 6 |
| ~ 45 - 48 | CH₂ at position 3 |
| ~ 35 - 38 | NCH₃ at position 4 |
Predicted Infrared (IR) Spectrum:
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3300 - 3400 | N-H stretch (secondary amine) |
| ~ 2950, 2850 | C-H stretch (aliphatic) |
| ~ 1740 - 1750 | C=O stretch (ester) |
| ~ 1650 - 1670 | C=O stretch (amide, lactam) |
| ~ 1200 - 1250 | C-O stretch (ester) |
Predicted Mass Spectrum (Electron Ionization):
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 172. Key fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃) and fragmentation of the piperazinone ring.
Reactivity and Stability
The chemical reactivity of Methyl 4-methyl-5-oxopiperazine-2-carboxylate is dictated by its functional groups: a secondary amine, a tertiary amine, an amide (lactam), and a methyl ester.
-
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.
-
Amide Hydrolysis: The lactam is generally more stable to hydrolysis than the ester, but can be cleaved under strong acidic or basic conditions.
-
N-Alkylation/Acylation: The secondary amine at position 1 can undergo alkylation or acylation reactions.
-
Stability: The compound is expected to be relatively stable under standard laboratory conditions. However, prolonged exposure to strong acids, bases, or high temperatures may lead to degradation.[2]
Potential Applications and Research Directions
While no specific biological activities have been reported for Methyl 4-methyl-5-oxopiperazine-2-carboxylate, the piperazinone scaffold is a well-established pharmacophore in medicinal chemistry.[1] Derivatives of piperazine have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and central nervous system effects.[4][5]
Given its structure, this compound could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Researchers may explore its use in the development of:
-
Peptidomimetics: The rigid piperazinone core can be used to mimic peptide turns, which are important for protein-protein interactions.
-
Enzyme Inhibitors: The functional groups on the molecule could be modified to target the active sites of various enzymes.
-
Novel Drug Scaffolds: The piperazinone ring can be further functionalized to create libraries of compounds for high-throughput screening in drug discovery programs.
Safety and Handling
Hazard Identification:
-
GHS Pictogram: GHS07 (Harmful/Irritant)[2]
-
Signal Word: Warning[2]
-
Hazard Statement: H302 - Harmful if swallowed.[2]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of accidental ingestion, seek immediate medical attention.[2]
-
Store in a tightly sealed container in a cool, dry place.
References
- Sigma-Aldrich. Safety Data Sheet.
- Fisher Scientific. Safety Data Sheet.
- Cayman Chemical. Safety Data Sheet.
- The Royal Society of Chemistry. Supplemental Information. (General synthetic and analytical methods)
- Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society.
- Matulevičiūtė, G., et al. (2020). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry.
- de Meijere, A., et al. (2009).
- Abdel-rahman, O. H., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry.
- Chen, X., et al. (2008). Discovery of orally bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 receptor agonists as potential antiobesity agents. Journal of Medicinal Chemistry.
- Zhang, L., et al. (2023).
- Reis, J., et al. (2018). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. Chemico-Biological Interactions.
- Ben-Torkia, M., et al. (2020). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules.
- Kumar, D., et al. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega.
- North Carolina State University. Publications | Department of Biological Sciences. (General biological studies context)
-
SpectraBase. Methyl pyrazine-2-carboxylate - Optional[13C NMR] - Chemical Shifts. [Link]
- Zotova, A. A., et al. (2022). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Pharmaceutical Chemistry Journal.
- de la Torre, B. G., et al. (2021). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Molecules.
- Ziarani, G. M., et al. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc.
- Belskaya, N. P., et al. (2021). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta.
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.
- Chemistry LibreTexts.
Sources
- 1. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole | MDPI [mdpi.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of orally bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 receptor agonists as potential antiobesity agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
